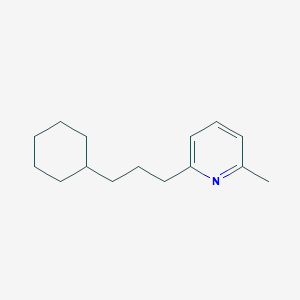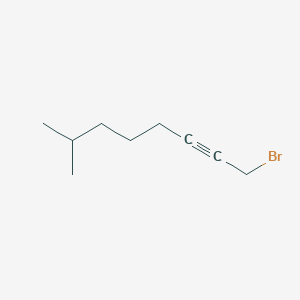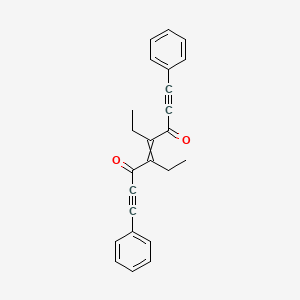
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is an organic compound characterized by its complex structure, which includes both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Saturated hydrocarbons
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: An organic compound with a similar diketone structure, used in various chemical reactions.
Dimedone: Another diketone compound, known for its use in organic synthesis and analytical chemistry.
Barbituric Acid: A compound with a similar core structure, used in the synthesis of barbiturate drugs.
Uniqueness
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
59973-02-3 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,5-diethyl-1,8-diphenyloct-4-en-1,7-diyne-3,6-dione |
InChI |
InChI=1S/C24H20O2/c1-3-21(23(25)17-15-19-11-7-5-8-12-19)22(4-2)24(26)18-16-20-13-9-6-10-14-20/h5-14H,3-4H2,1-2H3 |
InChI Key |
YMCWLIWGXSPHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C(=O)C#CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
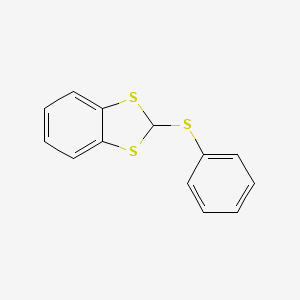
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
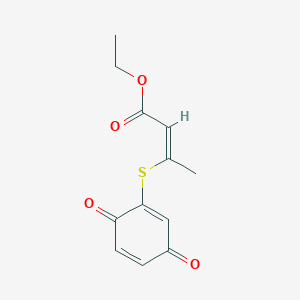
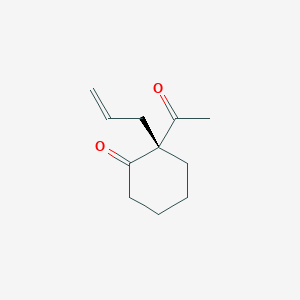
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
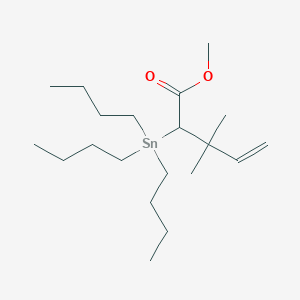
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)



